
Pravastatin-d9 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pravastatin-d9 (sodium) is a deuterated form of pravastatin sodium, a member of the statin class of drugs. Statins are widely used to lower cholesterol levels in the blood and reduce the risk of cardiovascular diseases. Pravastatin-d9 (sodium) is specifically designed for research purposes, where the deuterium atoms replace hydrogen atoms to study the pharmacokinetics and metabolic pathways of pravastatin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pravastatin-d9 (sodium) involves the incorporation of deuterium atoms into the pravastatin molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of pravastatin-d9 (sodium) follows similar principles as the synthesis of pravastatin, with additional steps to incorporate deuterium. The process typically involves:
Fermentation: Pravastatin is produced through the fermentation of mevastatin, followed by hydrolysis and biological hydroxylation.
Deuterium Incorporation: Deuterium atoms are introduced during the synthesis process using deuterated reagents or hydrogen-deuterium exchange.
Analyse Chemischer Reaktionen
Types of Reactions: Pravastatin-d9 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated metabolites, while reduction can yield deuterated alcohols.
Wissenschaftliche Forschungsanwendungen
Pravastatin-d9 (sodium) has numerous applications in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of pravastatin.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Enhancing the understanding of pravastatin’s mechanism of action and improving drug formulations.
Biological Studies: Exploring the effects of pravastatin on various biological systems and its potential therapeutic uses.
Wirkmechanismus
Pravastatin-d9 (sodium) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase). This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, pravastatin-d9 (sodium) reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include:
HMG-CoA Reductase: The primary target of pravastatin-d9 (sodium).
Cholesterol Biosynthesis Pathway: The pathway affected by the inhibition of HMG-CoA reductase.
Vergleich Mit ähnlichen Verbindungen
Atorvastatin: Another statin used to lower cholesterol levels.
Simvastatin: A statin with similar uses but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and efficacy in lowering cholesterol.
Eigenschaften
Molekularformel |
C23H35NaO7 |
|---|---|
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-8-[(2S)-2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]oxy-6-hydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1/i1D3,2D3,4D2,13D; |
InChI-Schlüssel |
VWBQYTRBTXKKOG-SPBBFTMXSA-M |
Isomerische SMILES |
[2H][C@](C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O)(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
Kanonische SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


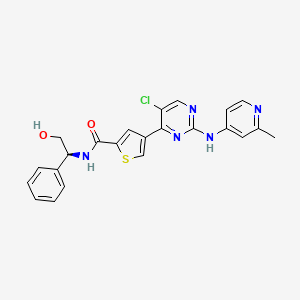

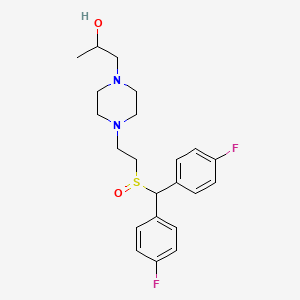
![2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12364048.png)
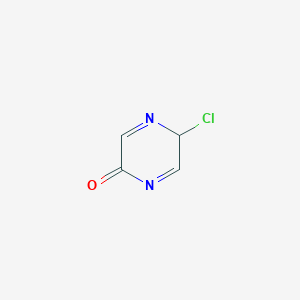
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxybutanethioate](/img/structure/B12364054.png)
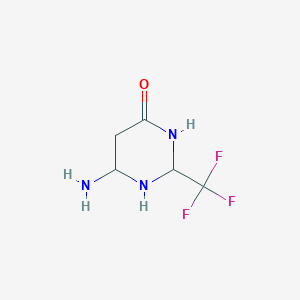
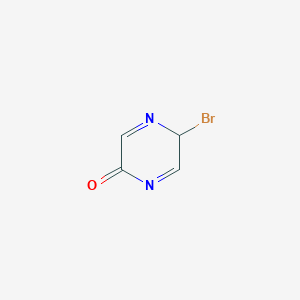
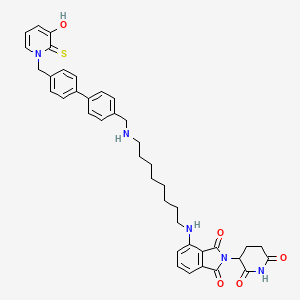
![[(3aS,4S,5S,6aR)-4-(6-bromopyridazin-3-yl)oxy-5-fluoro-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-(6,7-dihydro-4H-thieno[3,2-c]pyran-2-yl)methanone](/img/structure/B12364083.png)
![(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-1,1,2,2-tetradeuterio-N-methylpropan-1-amine;hydrochloride](/img/structure/B12364085.png)
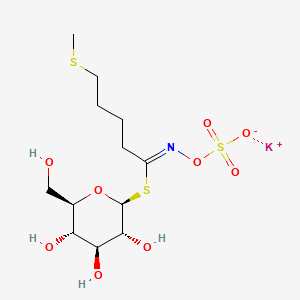
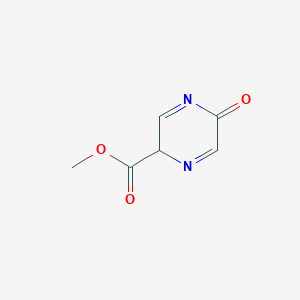
![2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate](/img/structure/B12364126.png)
